3-(Cyclopropylmethoxy)benzohydrazide

Metabolic Stability Cyclopropane Cytochrome P450

Source 3-(Cyclopropylmethoxy)benzohydrazide as a differentiated building block for drug discovery. The cyclopropylmethoxy substituent introduces conformational constraint and higher C–H bond dissociation energy, conferring metabolic advantages over unsubstituted or simple methoxy benzohydrazides. This key intermediate enables straightforward derivatization into novel 1,3,4-oxadiazole libraries and HDAC inhibitor scaffolds, avoiding the need for complete synthetic re-optimization. Ideal for antimicrobial and anti-inflammatory screening campaigns.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8128349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)benzohydrazide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2)C(=O)NN
InChIInChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14)
InChIKeyLFWVHYCFHUXGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)benzohydrazide: A Cyclopropane-Functionalized Hydrazide Building Block for Medicinal Chemistry


3-(Cyclopropylmethoxy)benzohydrazide (CAS 2340293-60-7) is an aromatic hydrazide derivative characterized by a cyclopropylmethoxy substituent at the meta position of the benzohydrazide core [1]. With a molecular weight of 206.24 g/mol and a computed XLogP3 value of 1.1, the compound features a hydrazide functional group (-C(=O)NHNH₂) that enables condensation chemistry with aldehydes and ketones [1]. The cyclopropylmethoxy moiety introduces conformational constraint and metabolic advantages that distinguish this compound from simpler methoxy-substituted benzohydrazides commonly employed in medicinal chemistry [2].

Why 3-(Cyclopropylmethoxy)benzohydrazide Cannot Be Replaced by Simple Methoxy-Substituted Benzohydrazides


Generic substitution of 3-(Cyclopropylmethoxy)benzohydrazide with unsubstituted benzohydrazide or simple 3-methoxybenzohydrazide fails to replicate critical structure-dependent properties required for downstream applications. The cyclopropylmethoxy group introduces a conformationally constrained cyclopropane ring with uniquely high C–H bond dissociation energy, conferring reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to simple methoxy analogs [1]. Furthermore, the specific substitution pattern at the meta position influences hydrogen bonding capacity (two H-bond donors, three H-bond acceptors) and topological polar surface area (64.4 Ų) that differ markedly from ortho- or para-substituted analogs [2]. In synthetic applications, the cyclopropylmethoxy moiety directly dictates the steric and electronic environment of condensation reactions with aldehydes, determining both reaction yield and the physicochemical profile of resulting hydrazone products [3]. These differences render simple benzohydrazides inadequate as direct replacements without re-optimization of synthetic protocols or biological screening.

3-(Cyclopropylmethoxy)benzohydrazide: Quantitative Differentiators for Scientific Procurement Decisions


Metabolic Stability Advantage of Cyclopropylmethoxy Versus Simple Methoxy Substituents

The cyclopropylmethoxy substituent in 3-(Cyclopropylmethoxy)benzohydrazide confers reduced susceptibility to oxidative metabolism relative to simple methoxy-substituted benzohydrazide analogs. Cyclopropane C–H bonds exhibit bond dissociation energy significantly higher than typical aliphatic C–H bonds, resulting in resistance to cytochrome P450 (CYP)-mediated oxidation [1]. This class-level inference is supported by cyclopropane-containing motifs being widely employed in lead optimization specifically to modulate metabolic stability [1].

Metabolic Stability Cyclopropane Cytochrome P450 Oxidative Metabolism

Synthetic Utility: Documented Precursor for 1,3,4-Oxadiazole Derivatives

Structurally analogous N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide has been explicitly documented as a direct precursor in the synthesis of 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds of significant interest in drug discovery [1]. The cyclodehydration reaction of the hydrazide moiety yields the oxadiazole core while preserving the cyclopropylmethoxy substitution pattern. 3-(Cyclopropylmethoxy)benzohydrazide, with its free hydrazide functionality, serves as the foundational building block for accessing these cyclopropane-containing oxadiazole scaffolds through condensation followed by cyclization [1].

Synthetic Intermediate 1,3,4-Oxadiazole Heterocycle Synthesis Cyclodehydration

Patent-Classified Utility as Histone Deacetylase (HDAC) Inhibitor Scaffold

3-(Cyclopropylmethoxy)benzohydrazide falls within the structural scope of benzohydrazide analogs claimed as histone demethylase and HDAC inhibitors in multiple patent filings [1]. Specifically, benzohydrazides and related compounds have been disclosed as HDAC inhibitors for the treatment of cell proliferation diseases in WO2015153516 A1 [2]. BindingDB contains entries for structurally related hydrazide compounds showing HDAC1 inhibition with IC₅₀ = 269 nM [3], establishing that hydrazide-containing scaffolds can achieve sub-micromolar HDAC inhibition.

HDAC Inhibition Epigenetics Benzohydrazide Patent Landscape

3-(Cyclopropylmethoxy)benzohydrazide: Evidence-Based Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Cyclopropane-Containing 1,3,4-Oxadiazole Libraries

Use 3-(Cyclopropylmethoxy)benzohydrazide as a key intermediate for generating structurally novel 1,3,4-oxadiazole libraries containing the metabolically advantageous cyclopropylmethoxy substituent. Condensation with aldehydes followed by cyclodehydration yields oxadiazole derivatives that retain the cyclopropane moiety, a feature documented in structurally analogous compounds for conferring reduced CYP-mediated oxidative metabolism [1]. This scaffold has demonstrated antimicrobial, anti-inflammatory, and anticonvulsant properties in related oxadiazole series [2].

Epigenetic Drug Discovery: HDAC Inhibitor Lead Generation

Employ 3-(Cyclopropylmethoxy)benzohydrazide as a starting scaffold for developing histone deacetylase (HDAC) inhibitors. Benzohydrazide derivatives are explicitly claimed in patent literature (WO2015153516 A1) as HDAC inhibitors for treating cell proliferation diseases [3]. Related hydrazide compounds have demonstrated HDAC1 inhibition with IC₅₀ = 269 nM [4]. The cyclopropylmethoxy substitution pattern provides a structurally distinct chemotype within the broader benzohydrazide patent space.

Building Block Procurement for Fragment-Based and Structure-Activity Relationship Studies

Procure 3-(Cyclopropylmethoxy)benzohydrazide as a fragment or building block for structure-activity relationship (SAR) exploration. The cyclopropane moiety offers conformational constraint and metabolic stability advantages that distinguish this compound from simple methoxy-substituted benzohydrazides [1]. The hydrazide functional group enables straightforward derivatization to hydrazones, acylhydrazides, and heterocycles, facilitating rapid SAR expansion around the cyclopropylmethoxy pharmacophore.

Antimicrobial Screening Programs Targeting Novel Chemical Space

Include 3-(Cyclopropylmethoxy)benzohydrazide in antimicrobial screening panels. Benzohydrazide derivatives have demonstrated significant antibacterial and antifungal activities in recent screening studies . The cyclopropylmethoxy substituent represents underexplored chemical space within the benzohydrazide class, offering a structurally distinct entry point for identifying novel antimicrobial chemotypes with potential metabolic stability advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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